Benzoic acid;2-fluoro-5-methylphenol

Description

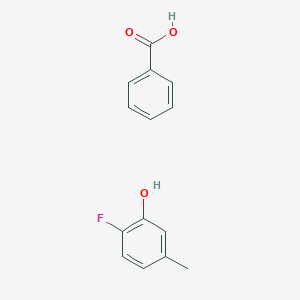

Benzoic acid;2-fluoro-5-methylphenol is a hybrid compound combining a benzoic acid moiety with a fluorinated and methyl-substituted phenolic group. Benzoic acid derivatives are widely used as preservatives, pharmaceuticals, and agrochemicals due to their antimicrobial and bioactive properties . Fluorinated phenols, such as 2-fluoro-5-methylphenol, are of interest for their enhanced stability and bioactivity, attributed to the electron-withdrawing fluorine atom and hydrophobic methyl group . This article compares this compound with structurally and functionally related compounds, focusing on physicochemical properties, toxicity, extraction behavior, and biological activity.

Properties

CAS No. |

320351-01-7 |

|---|---|

Molecular Formula |

C14H13FO3 |

Molecular Weight |

248.25 g/mol |

IUPAC Name |

benzoic acid;2-fluoro-5-methylphenol |

InChI |

InChI=1S/C7H7FO.C7H6O2/c1-5-2-3-6(8)7(9)4-5;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9) |

InChI Key |

VARZJEGWAJCJRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a suitable nucleophile. For example, 2-fluorobenzoic acid can be synthesized by the nucleophilic fluorination of 1,2-dihalobenzenes . Another method involves the oxidative dearomatization of phenols to generate 2,5-cyclohexadienones, which can then react with difluoromethyl 2-pyridyl sulfone under basic conditions to form benzoyl fluorides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and oxidation, followed by purification techniques like crystallization or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-fluoro-5-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols or benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;2-fluoro-5-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of benzoic acid;2-fluoro-5-methylphenol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate

Comparison with Similar Compounds

Structural and Functional Overview

- Benzoic acid features a benzene ring with a carboxylic acid group, enabling hydrogen bonding and acidity (pKa ~4.2). It is a common preservative and precursor in drug synthesis .

- 2-Fluoro-5-methylphenol contains a phenol ring substituted with fluorine (electron-withdrawing) at position 2 and a methyl group (electron-donating) at position 5.

Comparative Analysis with Similar Compounds

Physicochemical Properties

| Compound | Molecular Weight | Substituents | Solubility (Water) | LogP |

|---|---|---|---|---|

| Benzoic acid | 122.12 g/mol | -COOH | 3.4 g/L (25°C) | 1.87 |

| 4-Hydroxybenzoic acid | 138.12 g/mol | -COOH, -OH (para) | 5.0 g/L (25°C) | 1.58 |

| Phenol | 94.11 g/mol | -OH | 83 g/L (25°C) | 1.46 |

| 2-Fluoro-5-methylphenol | 142.13 g/mol | -OH, -F (ortho), -CH₃ (meta) | ~10 g/L* | ~2.3* |

| Acetic acid | 60.05 g/mol | -COOH | Miscible | -0.17 |

*Estimated based on substituent effects. Fluorine and methyl groups increase LogP compared to phenol .

Toxicity Profiles

- Benzoic acid derivatives : Acute oral toxicity (LD₅₀ in mice) ranges from 1.7–4.3 g/kg. QSTR models indicate toxicity correlates with molecular connectivity indices (0JA, 1JA) .

- Fluorinated phenols: Fluorine substitution can enhance toxicity. For example, 2-fluorophenol has an LD₅₀ of 200 mg/kg in rats, significantly lower than phenol (LD₅₀ = 317 mg/kg) .

- 2-Fluoro-5-methylphenol: Predicted higher toxicity than phenol due to fluorine’s electronegativity and methyl’s bioavailability enhancement .

Extraction and Solubility Characteristics

- Extraction rates: Benzoic acid and phenol are extracted faster than acetic acid in emulsion liquid membranes due to higher distribution coefficients (m = 12.5 for benzoic acid vs. m = 0.8 for acetic acid) .

- Effective diffusivity: Benzoic acid > acetic acid > phenol in membrane phases, indicating faster transport for less polar compounds .

- 2-Fluoro-5-methylphenol: Expected intermediate diffusivity between benzoic acid and phenol, with extraction efficiency influenced by fluorine’s polarity and methyl’s hydrophobicity .

Data Tables

Table 1: Toxicity and Extraction Parameters

| Compound | LD₅₀ (Mice, oral) | Distribution Coefficient (m) | Effective Diffusivity (×10⁻¹⁰ m²/s) |

|---|---|---|---|

| Benzoic acid | 1.7–4.3 g/kg | 12.5 | 5.2 |

| Phenol | 317 mg/kg | 8.4 | 1.8 |

| Acetic acid | 3.3 g/kg | 0.8 | 3.6 |

| 2-Fluoro-5-methylphenol | ~200 mg/kg* | ~10.0* | ~2.5* |

*Predicted values based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.